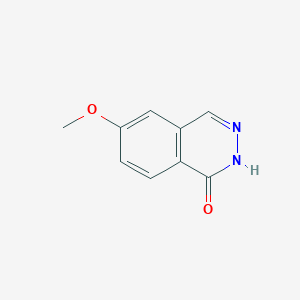

6-Methoxy-2H-phthalazin-1-one

Descripción general

Descripción

6-Methoxy-2H-phthalazin-1-one is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of phthalazin-1-one, which is a diazaheterobicycle found in a wide variety of synthetic molecules relevant to several branches of chemistry, including medicinal chemistry .

Synthesis Analysis

Phthalazin-1-one derivatives have been synthesized using various methods. For instance, one study described the synthesis of phthalazinone-dithiocarbamate hybrids, compounds 6 – 8, which display the dithiocarbamate scaffold at N2, and compounds 9, in which this moiety was placed at C4 . Another study reported the synthesis of phthalazine-based derivatives as selective anti-breast cancer agents .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phthalazinone core, which is a diazaheterobicycle . Further structural and conformational characteristics can be obtained through physical and spectral data like FT-IR, 1H-NMR .Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.17 and a predicted density of 1.32±0.1 g/cm3 . Its melting point is reported to be 230-231 °C .Aplicaciones Científicas De Investigación

Synthesis Methods

One-Pot Synthesis of Triazolyl Methoxy-Phenyl Indazolo[2,1-b]phthalazine-trione Derivatives:

- A study by Salehi et al. (2012) describes the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives through a one-pot four-component condensation reaction. This efficient method utilizes phthalhydrazide and aromatic propargyloxy aldehydes, showcasing the versatility of 6-Methoxy-2H-phthalazin-1-one in chemical synthesis (Salehi et al., 2012).

Efficient Synthesis of Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives:

- Torkian et al. (2011) report a simple and efficient method for synthesizing 1-{[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. The process involves a four-component, one-pot condensation reaction, highlighting the compound's use in creating complex chemical structures (Torkian et al., 2011).

Chemical Properties and Interactions

Tautomeric Studies of Phthalazin-1 (2H)-one:

- Research by Cook et al. (1977) investigated the tautomeric equilibrium of Phthalazin-1 (2H)-one, including its methyl derivatives. The study provides valuable insights into the chemical behavior and properties of this compound, which are crucial for its applications in scientific research (Cook et al., 1977).

Spectroscopic Characterization of Phthalazine-1(2H)-one:

- A study conducted by Ayyamperumal et al. (2018) focuses on the spectroscopic and electronic transition analysis of phthalazine-1(2H)-one. The research provides comprehensive data on the molecular structure and vibrational spectra, essential for understanding the compound's scientific applications (Ayyamperumal et al., 2018).

Potential Therapeutic Applications

Selective PDE4 Inhibitors Synthesis:

- Van der Mey et al. (2001) describe the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones. These compounds exhibit high inhibitory activity toward cAMP-specific phosphodiesterase (PDE4), suggesting potential therapeutic applications in the medical field (Van der Mey et al., 2001).

DNA Intercalation Properties:

- Pons et al. (1991) investigated the interaction of 1,4-bis(alkylamino)benzo[g]phthalazine with DNA, suggesting its potential use in cancer research. The study highlights the compound's ability to intercalate with DNA, a significant property for anticancer activity evaluation (Pons et al., 1991).

Propiedades

IUPAC Name |

6-methoxy-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-2-3-8-6(4-7)5-10-11-9(8)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPXLLBGLYKJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60889-21-6 | |

| Record name | 6-methoxyphthalazin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2754523.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2754532.png)

![2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate](/img/structure/B2754534.png)

![N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2754535.png)

![2-ethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2754539.png)